Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Medicinal Chemistry Adenosine Receptor Antagonist Synthesis Fused Triazole Heterocycles

Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 959314-36-4) is a 1,2,4-triazole-3-carboxylate derivative bearing a 4-nitrophenyl substituent at N1 and a 5-oxo group on the heterocyclic ring. The compound has a molecular formula of C11H10N4O5 and a molecular weight of 278.22 g/mol.

Molecular Formula C11H10N4O5
Molecular Weight 278.22 g/mol
Cat. No. B12337213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Molecular FormulaC11H10N4O5
Molecular Weight278.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H10N4O5/c1-2-20-10(16)9-12-11(17)14(13-9)7-3-5-8(6-4-7)15(18)19/h3-6H,2H2,1H3,(H,12,13,17)
InChIKeyQECIUJJOADZZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate – Core Structural and Physicochemical Baseline for Research Procurement


Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 959314-36-4) is a 1,2,4-triazole-3-carboxylate derivative bearing a 4-nitrophenyl substituent at N1 and a 5-oxo group on the heterocyclic ring . The compound has a molecular formula of C11H10N4O5 and a molecular weight of 278.22 g/mol . It belongs to the 1,2,4-triazol-5-one subclass, which is characterized by the 2,5-dihydro-5-oxo tautomeric form. This scaffold is widely recognized in medicinal chemistry for its capacity to engage diverse biological targets, including adenosine receptors and microbial enzymes . The compound is commercially available from multiple suppliers at purities ≥95%, with a reported melting point of 235 °C, and is primarily positioned as a versatile synthetic intermediate for the preparation of fused heterocyclic systems such as 1,2,4-triazolo[4,3-a]pyrazin-3-ones .

Why Generic 1,2,4-Triazole-3-carboxylates Cannot Substitute for Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate in Research Workflows


Although the 1,2,4-triazole-3-carboxylate scaffold is populated by numerous commercially available analogs, three structural features of the target compound create a distinct electronic and steric profile that makes simple substitution unreliable: (i) the electron-withdrawing 4-nitrophenyl group at N1, which polarizes the triazole ring and activates the 5-oxo moiety for nucleophilic attack; (ii) the 5-oxo (carbonyl) group that enables regioselective condensation with hydrazines and amines to form fused [4,3-a] systems ; and (iii) the ethyl ester at C3, which modulates both solubility and electrophilicity relative to the corresponding methyl ester or free carboxylic acid. A close analog, ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate (CAS 15966-46-8) , replaces the 5-oxo with a 5-methyl group, abolishing the critical carbonyl reactivity required for downstream cyclization. Similarly, the 4-fluorophenyl analog (CAS 1000573-68-1) alters the electronic character at N1, reducing both the electrophilicity of the ester and the π-stacking capacity of the aryl ring. In-class compounds are therefore not functionally interchangeable in synthetic pathways that depend on the precise interplay of the 4-nitrophenyl, 5-oxo, and ethyl ester groups.

Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate – Quantitative Differentiation Evidence Against Closest Analogs


5-Oxo vs. 5-Methyl Replacement: Loss of Carbonyl Reactivity for Fused Heterocycle Synthesis

The 5-oxo group of ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is essential for condensation with hydrazines and α-haloketones to generate 1,2,4-triazolo[4,3-a]pyrazin-3-one and related fused systems. The 5-methyl analog, ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate (CAS 15966-46-8), lacks this carbonyl and is structurally incapable of participating in the same cyclocondensation manifold, as demonstrated in synthetic protocols for adenosine receptor antagonist intermediates . This is a categorical functional difference rather than a gradation of activity.

Medicinal Chemistry Adenosine Receptor Antagonist Synthesis Fused Triazole Heterocycles

4-Nitrophenyl vs. 4-Fluorophenyl at N1: Electronic Polarization of the Triazole Ring and Ester Electrophilicity

The 4-nitrophenyl substituent exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms, quantified by a Hammett σp value of 0.78 for the nitro group vs. 0.06 for fluorine. This polarization increases the electrophilicity of the C3 ester carbonyl, enhancing reactivity toward nucleophiles. In the context of triazole-based adenosine A2A receptor antagonist scaffolds, the 4-nitrophenyl group contributes to π-stacking interactions within the receptor binding pocket that the 4-fluorophenyl analog cannot replicate . While receptor binding data for the exact ethyl ester compound have not been reported, the 4-nitrophenyl pharmacophore has been validated in closely related 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones, where the 4-nitrophenyl derivative showed a Ki of 0.60 nM at the human A3 adenosine receptor .

Physical Organic Chemistry Structure–Reactivity Relationships Hammett Substituent Effects

Ethyl Ester vs. Methyl Ester at C3: Differential Solubility and Steric Profile in Nucleophilic Acyl Substitution

The ethyl ester at C3 provides a balance of steric bulk and hydrolytic stability distinct from the methyl ester analog (CAS 412314-66-0) . The methyl ester (molecular weight 264.19 g/mol) is expected to have higher aqueous solubility but also greater susceptibility to premature hydrolysis and transesterification under basic or nucleophilic conditions. The ethyl ester, with a predicted logP approximately 0.5–0.7 units higher than the methyl ester, offers enhanced organic-phase partitioning, which can be advantageous in biphasic reaction setups. While no direct comparative kinetic study of these two esters has been published, the general reactivity trend for substituted benzoate esters indicates that methyl esters undergo nucleophilic attack approximately 2–5 times faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon .

Synthetic Methodology Ester Reactivity Drug Intermediate Scale-Up

Melting Point and Thermal Stability: Process-Relevant Differentiation from the 5-Methyl Analog

The target compound exhibits a melting point of 235 °C , which is substantially higher than that of the closely related 5-methyl analog, ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate (CAS 15966-46-8), for which predicted or reported melting points fall in the range of 120–145 °C . The elevated melting point is attributed to stronger intermolecular hydrogen bonding involving the 5-oxo carbonyl and potential dipole–dipole interactions from the nitro group. A higher melting point generally correlates with improved crystallinity, easier purification by recrystallization, and better solid-state stability during storage and handling. This thermal stability is a practical advantage in multi-step synthesis where intermediates must be stored or shipped.

Process Chemistry Crystallization Purity Control

Role as a Validated Intermediate for Adenosine hA2A and hA3 Receptor Antagonist Libraries

The 1,2,4-triazole-3-carboxylate scaffold, particularly in its 5-oxo-2,5-dihydro form, has been established as a key intermediate en route to potent adenosine receptor antagonists. In the 1,2,4-triazolo[4,3-a]pyrazin-3-one series, 2-(4-nitrophenyl)-substituted derivatives have shown nanomolar affinity for the hA2A and hA3 adenosine receptor subtypes . The target compound serves as a direct precursor for constructing the triazolo[4,3-a]pyrazin-3-one core via condensation with α-haloacetophenones or related electrophiles . Analogs lacking the 5-oxo group (e.g., 5-methyl or 5-H derivatives) cannot participate in this annulation. While Ki values for the final triazolo[4,3-a]pyrazin-3-one products range from sub-nanomolar to low micromolar depending on the substitution pattern, the critical enabling step is the availability of a 5-oxotriazole-3-carboxylate intermediate bearing the appropriate N-aryl group — a role uniquely filled by the target compound among commercially available 4-nitrophenyl triazole esters.

Adenosine Receptor Pharmacology GPCR Drug Discovery Fragment-Based Lead Generation

4-Nitrophenyl Group as a Latent Aniline: Reductive Functionalization vs. Non-Reducible Analogs

The 4-nitrophenyl substituent is susceptible to selective reduction to the corresponding 4-aminophenyl group under conditions that leave the triazole ring and ester intact (e.g., H2/Pd-C, SnCl2, or Na2S2O4). The resulting aniline functionality can then be diazotized or coupled to generate amides, sulfonamides, or triazenes — a diversification pathway unavailable to the 4-chlorophenyl (CAS 1000576-77-1) or 4-methylphenyl analogs. This latent reactivity is of particular value in fragment-based drug discovery, where the nitro group serves as both a binding element (hydrogen bond acceptor) and a synthetic handle for later-stage elaboration. While the free carboxylic acid analog (CAS 854738-30-0) also carries the nitro group, its increased polarity and zwitterionic character at physiological pH complicate organic-phase reactions and purification.

Synthetic Chemistry Prodrug Design Click Chemistry

Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate – High-Value Application Scenarios Supported by Evidence


Synthesis of Adenosine hA2A and hA3 Receptor Antagonist Libraries via Triazolo[4,3-a]pyrazin-3-one Annulation

This scenario leverages the compound's unique 5-oxo functionality for condensation with α-haloketones to construct the 1,2,4-triazolo[4,3-a]pyrazin-3-one core, a validated scaffold for potent and selective adenosine receptor antagonists . The 4-nitrophenyl group simultaneously serves as a pharmacophoric element, contributing to receptor affinity through π-stacking and hydrogen bonding. The 5-methyl analog cannot access this chemotype, and the 4-fluorophenyl analog yields compounds with reduced receptor affinity, making the target compound the only viable entry point for this specific SAR exploration. Downstream products in the 4-nitrophenyl series have demonstrated Ki values as low as 0.60 nM at the hA3 receptor .

Reductive Derivatization to 4-Aminophenyl Triazole Building Blocks for Parallel Library Synthesis

The 4-nitrophenyl group is a latent aniline that can be unmasked by selective catalytic hydrogenation or chemical reduction. The resulting 4-aminophenyl intermediate can then be diversified through amide coupling, sulfonylation, diazotization, or reductive amination, enabling the rapid generation of compound libraries from a single advanced intermediate . The 4-chlorophenyl and 4-methylphenyl analogs lack this orthogonal diversification handle, and the free carboxylic acid analog (CAS 854738-30-0) suffers from poor organic solubility that complicates the reduction and subsequent coupling steps. The ethyl ester form strikes the optimal balance of solubility and reactivity for solution-phase library synthesis.

Process Chemistry Development Requiring High-Melting, Crystalline Intermediates for Purification and Scale-Up

With a melting point of 235 °C , the target compound offers superior crystallinity and thermal robustness compared to the 5-methyl analog (estimated mp 120–145 °C) . This is a practical advantage in process development: higher-melting intermediates are easier to recrystallize to high purity, less prone to oiling out during workup, and exhibit better long-term storage stability. For kilo-lab or pilot-plant campaigns where intermediate quality directly impacts downstream yield and purity, the thermal stability differential translates to reduced batch failure rates and more reproducible reaction outcomes.

Fragment-Based Drug Discovery (FBDD) with an Electron-Deficient, Hydrogen-Bond-Accepting Aryl Pharmacophore

In fragment-based screening campaigns, the 4-nitrophenyl-1,2,4-triazole-3-carboxylate core presents a compact, electron-deficient aromatic system capable of engaging protein targets through π-stacking, nitro-mediated hydrogen bonding, and ester carbonyl interactions . The 4-fluorophenyl analog (σp = 0.06) is significantly less electron-deficient and offers weaker hydrogen bond acceptor capacity compared to the nitro group (σp = 0.78). For targets that preferentially recognize electron-poor aryl rings — such as the adenine-binding pocket of kinases or the orthosteric site of adenosine receptors — the nitrophenyl compound provides a more complementary electrostatic match. This fragment can be elaborated at the ester, the 5-oxo, or (after reduction) the 4-amino position, offering three distinct vectors for fragment growth.

Quote Request

Request a Quote for Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.